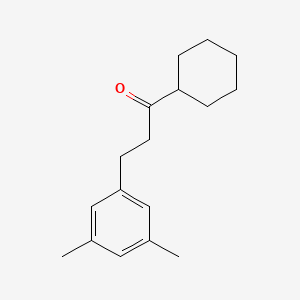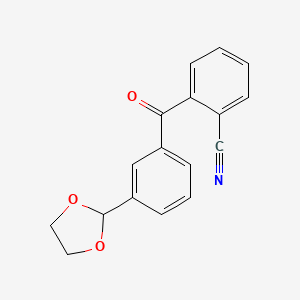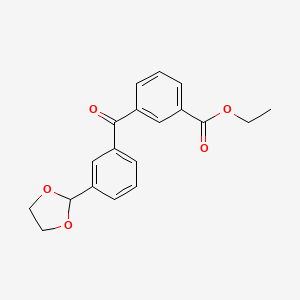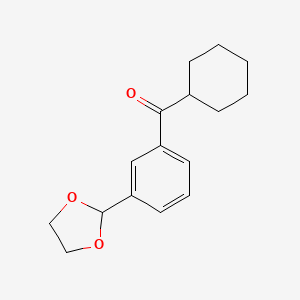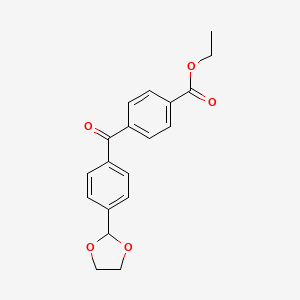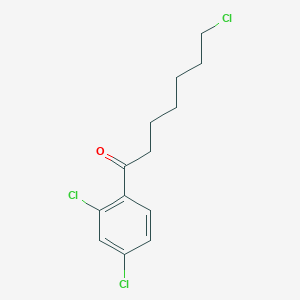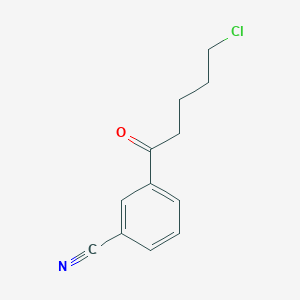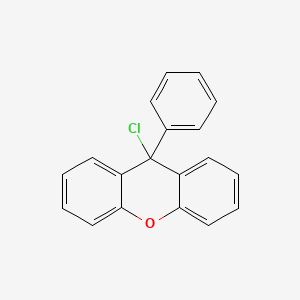
9-氯-9-苯基-9H-呫噸
描述
Synthesis Analysis
The synthesis of 9-Chloro-9-phenyl-9H-xanthene derivatives and related compounds has been explored through various methods. One approach involves the synthesis of 9,9-Bis(4-hydroxyphenyl)xanthene (BHPX) from xanthenone, which is then used to create a diacyl chloride monomer, 9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene (BCPX). This monomer is synthesized through a multi-step process including nucleophilic fluorodisplacement, alkaline hydrolysis, and chlorination with thionyl chloride . Another method for synthesizing xanthene derivatives is the condensation of xylenols with aromatic aldehydes using p-toluenesulfonic acid (pTSA) as a catalyst under solvent-free conditions, which yields 9H-xanthene derivatives . Additionally, a one-pot synthesis involving the regioselective C–C bond formation of 9-phenyl-9H-xanthen-9-ol with various enolizable ketones in an acidic medium has been reported . A domino approach using scandium triflate as a catalyst has also been developed to synthesize unsymmetrical 9-substituted xanthene derivatives .
Molecular Structure Analysis
The molecular structure of xanthene derivatives has been studied using various techniques. For instance, the crystal and molecular structure of a trichlorospiro[benzofuran-3(2H),9′-[9H]xanthen]-2-one was determined using single crystal X-ray diffraction. The analysis revealed that the molecule possesses three phenyl rings fused to spirolactone with specific dihedral angles . This structural information is crucial for understanding the physical and chemical properties of xanthene derivatives.
Chemical Reactions Analysis
Xanthene derivatives undergo a variety of chemical reactions. The synthesis processes mentioned above involve reactions such as nucleophilic fluorodisplacement, alkaline hydrolysis, chlorination, condensation, and regioselective C–C bond formation . The scandium triflate-catalyzed synthesis of xanthene derivatives includes novel C-C and C-S bond cleavage, demonstrating the versatility of xanthene chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthene derivatives are influenced by their molecular structure. The polyamides derived from BCPX exhibit high glass transition temperatures, decomposition temperatures, and char yields, indicating their thermal stability. They are also amorphous, soluble in polar solvents, and form transparent, flexible, and tough films with significant tensile strength, elongation at break, and initial moduli . The crystal structure analysis of the trichlorospiro xanthene derivative provides insights into the spatial arrangement of the molecule, which can affect its reactivity and interactions with other molecules .
科学研究应用
自组装超结构
与 9-氯-9-苯基-9H-呫噸密切相关的 9-苯基-9H-呫噸-9-醇可以通过 C-C 键形成形成各种多碳同系物,从而产生在固态中自组装成超结构的衍生物。超分子结构中的这些模式受侧臂的位阻和电子性质的影响 (Kavala 等人,2007)。
电子学中的聚酰亚胺
由 9,9-二取代呫噸二酐(包括具有苯基和取代苯基基团的那些)制备的聚酰亚胺薄膜表现出有益的性能,如良好的机械强度、较低的介电常数和低吸湿性。这些特性表明在电子学中的潜在应用,包括薄膜、光纤和其他部件应用 (Trofimenko & Auman,1994)。
亲电反应性研究
对包含与呫噸相关的结构的溴化罗丹明 123 的研究突出了亲电反应性在亲核加成背景下的重要性。这对于理解这类化合物的反应性非常重要 (Ferreira 等人,2012)。
光物理和电化学应用
基于 9H-呫噸-9-酮的三芳胺表现出受外围胺的性质影响的不同光物理性质。这些性质,包括吸收、发射和热稳定性,表明在开发具有光学和电子器件中潜在用途的荧光材料中的应用 (Sharma、Shaikh 和 Kamble,2015)。
基于呫噸的聚酰胺
已经合成了含有呫噸卡多基团的新型聚酰胺,显示出优异的溶解性、高的玻璃化转变温度和良好的机械性能。这些聚合物在需要具有高热稳定性和良好机械强度的材料的领域具有潜在应用 (Sheng 等人,2009)。
作用机制
Target of Action
9-Chloro-9-phenylxanthene, also known as Pixyl Chloride, is primarily used as a protecting group for alcohols and carboxamides . It reacts with the 5′-hydroxy groups of 2′-deoxyribonucleosides . The primary targets of this compound are therefore the hydroxy groups present in these molecules.
Mode of Action
Pixyl Chloride interacts with its targets by reacting with the 5′-hydroxy groups of 2′-deoxyribonucleosides (and their N-acyl derivatives) to give crystalline 9-phenylxanthen-9-yl (pixyl) derivatives . This reaction results in the formation of a protective group that can be removed by acidic hydrolysis under very mild conditions .
Biochemical Pathways
The biochemical pathway primarily affected by Pixyl Chloride is the synthesis of 2′-deoxyribonucleosides. By reacting with the 5′-hydroxy groups of these molecules, Pixyl Chloride forms a protective group that can later be removed to yield the original molecule . This process is crucial in the synthesis and manipulation of these molecules in a laboratory setting.
Result of Action
The primary result of Pixyl Chloride’s action is the formation of a protective group on 2′-deoxyribonucleosides. This protective group allows these molecules to undergo further reactions without affecting the 5′-hydroxy group . Once these additional reactions are complete, the protective group can be removed to yield the original molecule .
Action Environment
The efficacy and stability of Pixyl Chloride’s action can be influenced by several environmental factors. For instance, the reaction with 2′-deoxyribonucleosides occurs under specific conditions, and the removal of the protective group requires acidic hydrolysis . Therefore, factors such as pH and the presence of other chemicals can significantly impact the compound’s action.
生化分析
Biochemical Properties
9-Chloro-9-phenylxanthene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of complex organic molecules where it acts as a protecting group for hydroxyl functionalities . The compound’s interaction with enzymes such as esterases and proteases can lead to the formation of stable intermediates, which are crucial for studying enzyme kinetics and mechanisms.
Cellular Effects
The effects of 9-Chloro-9-phenylxanthene on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 9-Chloro-9-phenylxanthene can modulate the expression of genes involved in oxidative stress responses and apoptosis . This modulation can lead to altered cellular metabolism, affecting the overall function and viability of the cells.
Molecular Mechanism
At the molecular level, 9-Chloro-9-phenylxanthene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity . Additionally, 9-Chloro-9-phenylxanthene can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The stability and degradation of 9-Chloro-9-phenylxanthene in laboratory settings are critical for its application in long-term studies. Over time, the compound can undergo hydrolysis or other degradation processes, which may affect its efficacy and interactions with biomolecules . Long-term studies have shown that while 9-Chloro-9-phenylxanthene remains relatively stable under controlled conditions, its degradation products can have distinct biochemical activities that need to be considered in experimental designs.
Dosage Effects in Animal Models
In animal models, the effects of 9-Chloro-9-phenylxanthene vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, 9-Chloro-9-phenylxanthene can induce toxic effects, including hepatotoxicity and nephrotoxicity, which are critical for assessing its safety profile in preclinical studies.
Metabolic Pathways
9-Chloro-9-phenylxanthene is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 9-Chloro-9-phenylxanthene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, 9-Chloro-9-phenylxanthene can be transported into the cell via organic anion transporters and distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 9-Chloro-9-phenylxanthene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution helps in deciphering its precise role in cellular processes.
属性
IUPAC Name |
9-chloro-9-phenylxanthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGMODSTGYKJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195288 | |
| Record name | 9-Chloro-9-phenyl-9H-xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42506-03-6 | |
| Record name | 9-Chloro-9-phenyl-9H-xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42506-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloro-9-phenyl-9H-xanthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042506036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Chloro-9-phenyl-9H-xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-chloro-9-phenyl-9H-xanthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-CHLORO-9-PHENYL-9H-XANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DJX63N6JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




